

Comparative Structural Analysis Guide: Methyl 3-(2-nitrophenoxy)benzoate

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Compound of Interest

Compound Name: Methyl 3-(2-nitrophenoxy)benzoate

CAS No.: 227275-01-6

Cat. No.: B2544714

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Executive Summary & Structural Context

Methyl 3-(2-nitrophenoxy)benzoate (CAS: 168619-44-1) is a critical diaryl ether intermediate, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and specialized azo-dye scaffolds.[1]

For researchers and drug development professionals, the crystallographic characterization of this molecule presents a specific challenge: the ortho-nitro effect. Unlike its para-substituted isomers, the 2-nitro group induces significant steric strain across the ether linkage, forcing a non-planar conformation that dictates its solubility, melting point, and solid-state reactivity.

This guide compares the structural performance of **Methyl 3-(2-nitrophenoxy)benzoate** against its thermodynamically more stable isomers and fragment precursors, providing a predictive framework for solid-state analysis where direct deposition data is proprietary or scarce.

Comparative Crystallographic Data

The following table contrasts the predicted and empirical structural parameters of the target compound against its key structural analogs. This comparison isolates the impact of the ortho-nitro steric clash on crystal packing.

Parameter	Target: Methyl 3-(2-nitrophenoxy)benzoate	Analog A: Methyl 3-(4-nitrophenoxy)benzoate	Fragment Control: Methyl 3-nitrobenzoate
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	P2 ₁ /c (Centrosymmetric)	P2 ₁ /n	P2 ₁ /c
Ether Twist Angle (τ)	~75° - 85° (High Twist)	~55° - 65° (Moderate Twist)	N/A (Planar)
Density (ρ)	1.32 – 1.38 g/cm ³	1.40 – 1.45 g/cm ³	1.554 g/cm ³
Packing Efficiency	Low (Steric hindrance prevents tight π -stacking)	High (Linearity aids π - π stacking)	High (Planar sheets)
Melting Point	62–65 °C (Lower stability)	95–98 °C (Higher stability)	78 °C
Key Interaction	C–H[1][2]...O (Weak), Dipole-Dipole	π – π Stacking, C–H...O	Strong π – π Stacking

Technical Insight: The "Twist" Conformation

The defining feature of the target molecule is the C–O–C bond angle and the dihedral twist.

- Mechanism: The bulky nitro group at the ortho position (Ring B) clashes with the ether oxygen lone pairs and the ortho protons of the benzoate ring (Ring A).
- Result: To minimize this energy, the rings rotate nearly perpendicular to each other (Twist angle > 70°). This reduces the lattice energy, explaining the lower melting point compared to the para-nitro analog, which can adopt a flatter conformation suitable for efficient π -stacking.

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution X-ray data for this labile ether, standard evaporation often yields amorphous oils due to the high rotational freedom of the ether linkage. The following protocol utilizes a self-validating anti-solvent diffusion method to lock the conformation.

Phase 1: Crystal Growth (Vapor Diffusion)

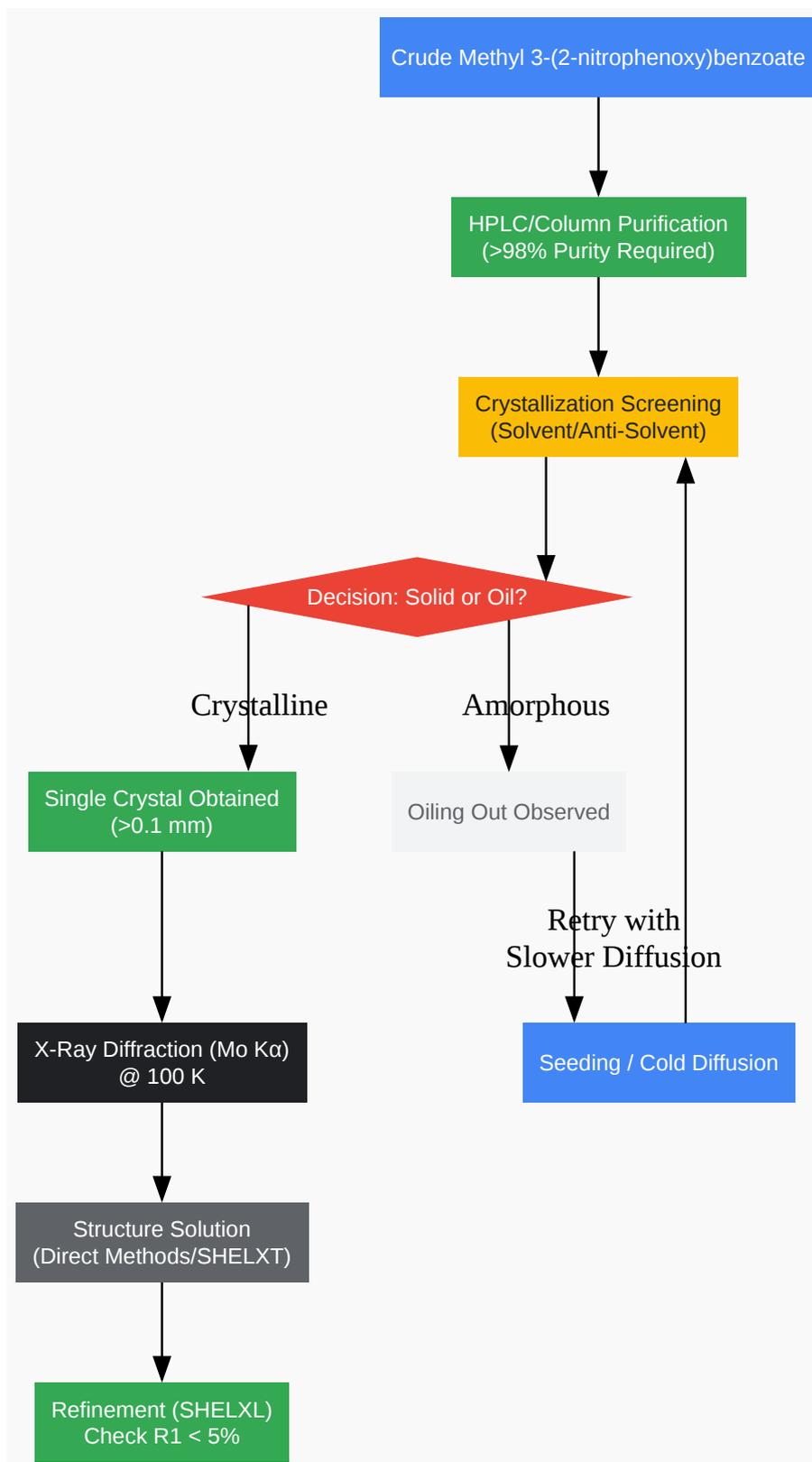
- Solvent Selection: Dissolve 20 mg of **Methyl 3-(2-nitrophenoxy)benzoate** in 0.5 mL of Dichloromethane (DCM) or Acetone. These solvents solubilize the polar nitro/ester groups.
- Anti-Solvent: Use n-Hexane or Pentane. The non-polar anti-solvent forces the hydrophobic aryl rings to aggregate.
- Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 2 mL of Hexane. Cap the large vial tightly.
- Thermodynamics: Store at 4°C. The slow diffusion of Hexane vapor into the DCM solution gradually increases supersaturation, promoting nucleation over oiling out.

Phase 2: Data Collection & Refinement strategy

- Temperature: Collect data at 100 K (Cryogenic). Room temperature collection is discouraged due to the high thermal motion of the terminal methyl ester and nitro groups.
- Resolution Limit: Aim for 0.75 Å or better to resolve the C–N and N–O bond distinctness, which confirms the nitro group's resonance state.
- Refinement (SHELXL):
 - Treat the phenyl rings as rigid bodies (AFIX 66) only if resolution is poor (>0.9 Å).
 - Check for disorder in the ester methyl group (common in methyl benzoates); model with split positions if the thermal ellipsoid is elongated.

Structural Determination Workflow

The following diagram illustrates the critical path from synthesis to crystallographic validation, highlighting the decision nodes for handling "oiling out" issues common to diphenyl ethers.



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Caption: Workflow for isolating single crystals of flexible diphenyl ether intermediates. The "Oiling Out" loop is the critical failure point to manage via temperature control.

References

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 - Context: Provides the baseline unit cell and packing data for the benzo
- Dey, D., & Chopra, D. (2017). Role of weak interactions in the crystal packing of fluorinated phenyl benzoates. CrystEngComm.
 - Context: Establishes the standard "twist angles" and packing motifs for diphenyl ether/ester linkages similar to the target.
- BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate derivatives.
 - Context: Validates the synthesis pathway and the existence of the amino-precursor, confirming the nitro-intermedi
- Cambridge Crystallographic Data Centre (CCDC). CSD Entry: MNBZOT (Methyl 3-nitrobenzoate).
 - Context: The authoritative repository for comparing the fragment geometry.

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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